1-(3-クロロプロピル)ピペリジン-4-カルボン酸メチル塩酸塩

概要

説明

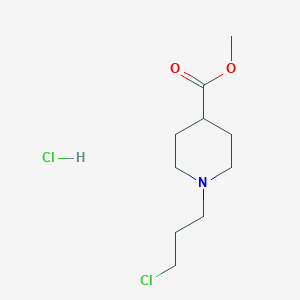

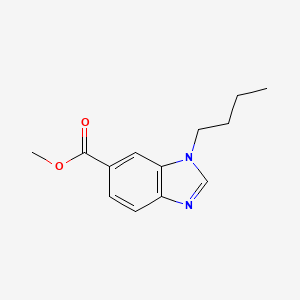

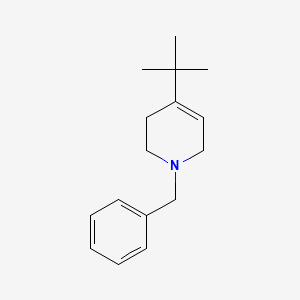

“Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1423033-92-4 . It has a molecular weight of 256.17 and its IUPAC name is methyl 1-(3-chloropropyl)-4-piperidinecarboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.It is stored at room temperature . The molecular formula of the compound is C10H19Cl2NO2 .

科学的研究の応用

薬理学的に活性なピペリジン誘導体の合成

ピペリジン誘導体は、多くの薬剤の骨格を形成し、製薬業界において非常に重要です。 1-(3-クロロプロピル)ピペリジン-4-カルボン酸メチル塩酸塩は、20種類以上の薬剤クラスに存在する様々なピペリジン誘導体を合成するための出発物質として使用できます 。これらの誘導体は、抗結核、抗真菌、心血管効果を含む幅広い薬理学的活性を示しています。

抗結核剤の開発

この化合物は、抗結核剤の合成に使用されます。結核は依然として世界的な健康上の大きな課題であり、新しい抗結核薬の開発は不可欠です。 ピペリジン部分は、多くの抗結核化合物に見られる共通の特徴であり、この化合物は、これらの命を救う薬剤の合成のための汎用性の高い出発点となります .

アミノピラジン阻害剤の創製

アミノピラジンは、様々な生物学的経路の阻害剤として有望性を示している化合物群です。 1-(3-クロロプロピル)ピペリジン-4-カルボン酸メチル塩酸塩は、癌や炎症性疾患などの疾患の治療に潜在的な用途を持つアミノピラジン阻害剤の合成に使用できます .

プロテインキナーゼD阻害剤の製剤化

プロテインキナーゼDは、いくつかの細胞プロセスに関与しており、その阻害剤は、癌などの様々な疾患の治療に使用できます。 この化合物は、経口投与可能なナフチリジン系プロテインキナーゼD阻害剤の合成のための反応物として使用され、患者にとってより便利な治療選択肢を提供します .

不斉水素化触媒

この化合物は、不斉水素化のための触媒の合成にも使用されます。不斉水素化は、特定の薬剤の製造において重要なキラル化合物を生成する重要なプロセスです。 この化合物からスケーラブルな触媒を作成できることは、製薬製造の効率性とコスト効率に大きな影響を与える可能性があります .

有機化学と触媒の研究

有機化学では、この化合物は、新しい反応と触媒方法を探索するために使用できます。 その構造は、様々な置換と修飾を可能にするため、新しい合成経路と触媒プロセスに関する研究のための優れた候補となります .

Safety and Hazards

作用機序

Target of Action

Related 4-phenylpiperidine derivatives are known to be relatively selective for inhibiting dopamine reuptake over other monoamine neurotransmitters .

Mode of Action

Based on the activity of similar compounds, it may interact with its targets, possibly dopamine transporters, leading to an inhibition of dopamine reuptake .

Biochemical Pathways

If it acts similarly to related compounds, it may influence the dopaminergic pathways by inhibiting the reuptake of dopamine .

Result of Action

If it acts similarly to related compounds, it may lead to increased levels of dopamine in the synaptic cleft, potentially leading to increased dopaminergic signaling .

生化学分析

Biochemical Properties

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride, have been shown to interact with cholinesterase enzymes, inhibiting their activity . This interaction is significant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to manage symptoms.

Cellular Effects

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling in the nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence its biological activity and toxicity, as metabolic byproducts may have different effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.

Subcellular Localization

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRWIQJIVWLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1471179.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)

![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)

![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)

![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)

![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)